molecular formula C16H14FNO4 B10992695 N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide

N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B10992695
M. Wt: 303.28 g/mol
InChI Key: ZQEZXAZHYUICRV-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHFNOS

    Molecular Weight: Approximately 381.46 g/mol

    Chemical Structure:

This compound combines a pyran ring, a fluorobenzyl group, and a carboxamide functionality. Its cyclopropyl moiety adds an interesting twist to its reactivity.

Preparation Methods

Synthetic Routes:: The synthesis of N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide likely involves a multistep process. Unfortunately, specific literature on its preparation is scarce. we can draw inspiration from related reactions.

Industrial Production:: Industrial-scale production methods are proprietary and not widely disclosed. Researchers may employ Suzuki–Miyaura cross-coupling reactions, which utilize boron reagents for carbon–carbon bond formation . These reactions are mild, versatile, and environmentally friendly.

Chemical Reactions Analysis

Reactivity::

    Suzuki–Miyaura Coupling: This compound could undergo Suzuki–Miyaura coupling, where boron-based reagents react with aryl halides or pseudohalides under palladium catalysis. The resulting C–C bond formation is crucial for constructing complex molecules.

Common Reagents::

    Boron Reagents: Boronic acids or boronate esters

    Aryl Halides: Fluorobenzyl halides (e.g., 2-fluorobenzyl bromide)

    Palladium Catalyst: Often Pd(PPh)

Major Products:: The coupling of N-cyclopropyl-5-[(2-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxamide with suitable aryl halides would yield biaryl derivatives.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: Investigate its potential as a drug candidate (e.g., antiviral, anticancer).

    Chemistry: Explore its reactivity in other transformations.

    Industry: Assess its use in materials science or agrochemicals.

Mechanism of Action

The exact mechanism remains elusive, but potential targets and pathways could involve interactions with cellular receptors, enzymes, or signaling cascades. Further research is needed.

Comparison with Similar Compounds

While direct analogs are scarce, compare this compound to related pyran derivatives or fluorobenzyl-containing molecules.

Properties

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

N-cyclopropyl-5-[(2-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C16H14FNO4/c17-12-4-2-1-3-10(12)8-21-15-9-22-14(7-13(15)19)16(20)18-11-5-6-11/h1-4,7,9,11H,5-6,8H2,(H,18,20)

InChI Key

ZQEZXAZHYUICRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3F

Origin of Product

United States

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